3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[2,3-d]pyrimidine-2,4-dione family, a class of heterocyclic systems known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Structurally, it features a thienopyrimidine core substituted at position 1 with a 4-nitrobenzyl group, at position 3 with a 2,4-dimethoxyphenyl moiety, and methyl groups at positions 5 and 4. These substitutions likely influence its electronic, steric, and pharmacokinetic profiles. The synthesis of such derivatives typically involves cyclocondensation of thieno[2,3-d]oxazine-2,4-dione precursors with aromatic aldehydes and amines under basic conditions, as described in related methodologies .
Properties
CAS No. |
689753-86-4 |
|---|---|
Molecular Formula |
C23H21N3O6S |
Molecular Weight |
467.5 |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21N3O6S/c1-13-14(2)33-22-20(13)21(27)25(18-10-9-17(31-3)11-19(18)32-4)23(28)24(22)12-15-5-7-16(8-6-15)26(29)30/h5-11H,12H2,1-4H3 |
InChI Key |
ODAXEFGVAFCTFR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)OC)OC)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the thieno[2,3-d]pyrimidine family. This class of compounds is recognized for its diverse biological activities, including potential anticancer and antimicrobial effects. The unique structural features of this compound, including methoxy and nitro substituents, may enhance its biological efficacy.
Structural Characteristics
The molecular structure of the compound can be described as follows:
- Core Structure : Thieno[2,3-d]pyrimidine fused with a dione moiety.
- Substituents :
- 2,4-Dimethoxyphenyl group
- 5,6-Dimethyl groups
- 4-Nitrobenzyl group
These substituents are expected to influence the compound's pharmacological properties significantly.
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- A study by Elmongy et al. (2022) synthesized various thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against breast cancer cells. The results showed that compounds similar to the target compound inhibited cell proliferation effectively, with IC50 values ranging from 43% to 87% inhibition at specific concentrations .
- In another study focusing on structural activity relationships (SAR), compounds with electron-withdrawing groups demonstrated enhanced cytotoxicity against MDA-MB-231 breast cancer cell lines . The target compound's structural features suggest it may also possess similar anticancer properties.
Antimicrobial Activity
Thieno[2,3-d]pyrimidines have been noted for their antibacterial and antifungal activities:
- Compounds within this class have shown promising results against various bacterial strains. The presence of methoxy and nitro groups in our compound could enhance lipophilicity and membrane penetration, potentially increasing its antimicrobial efficacy .
The mechanism through which thieno[2,3-d]pyrimidines exert their biological effects often involves interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Many thieno derivatives inhibit enzymes critical for cancer cell proliferation or bacterial survival.
- Receptor Modulation : Similar compounds have been identified as potent antagonists for various receptors (e.g., LHRH receptor), suggesting that our compound may also interact with similar targets .
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Elmongy et al. (2022) | Thieno Derivative | Anticancer (MDA-MB-231) | 27.6 µM |
| Yong et al. (2018) | Thieno Derivative | Antitumor | Varies (43%-87%) |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-2,4-diones exhibit significant variability in biological activity based on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations
Substituent Position and Bioactivity: The 5,6-dimethyl motif (common in the target compound and others) is associated with enhanced antimicrobial activity, as seen in analogs with MIC values surpassing reference drugs like streptomycin .
Impact of Heterocyclic Modifications: Substitution at position 6 with imidazo[1,2-a]pyridine or thiazole rings (e.g., in ) correlates with broad-spectrum antimicrobial activity. The target compound lacks such substituents, suggesting its activity profile may differ.
Synthetic Routes :
- The target compound’s synthesis likely follows methods similar to , involving condensation of oxazine-dione precursors with aldehydes/amines. In contrast, analogs with thiazole or imidazole rings require additional heterocyclization steps .
Contradictions and Gaps: While nitro groups (as in the target) are theorized to improve activity, notes that certain 6-heteryl derivatives (e.g., imidazo[1,2-a]pyridine) show superior efficacy, implying the target’s lack of a 6-substituent may limit potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
